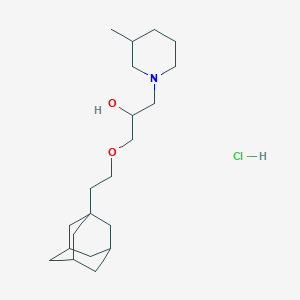![molecular formula C22H13N3O4S2 B2681879 N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-5-nitro-1-benzothiophene-2-carboxamide CAS No. 361478-60-6](/img/structure/B2681879.png)
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-5-nitro-1-benzothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzothiazole is a heterocyclic compound; it’s part of many drugs and useful organic compounds. The presence of a nitro group (-NO2) and a carboxamide group (-CONH2) could indicate potential for bioactivity .
Molecular Structure Analysis
The molecular structure would be largely defined by the benzothiazole core, with the nitro, hydroxyphenyl, and carboxamide groups likely contributing to the compound’s properties. The exact structure would need to be determined through methods like X-ray crystallography .Chemical Reactions Analysis
Again, while specific reactions involving this compound aren’t available, we can infer that it might undergo reactions typical of benzothiazoles, nitro compounds, and carboxamides. This could include reduction of the nitro group, hydrolysis of the carboxamide, among others .Physical And Chemical Properties Analysis
The physical and chemical properties would be influenced by the functional groups present. For example, the presence of a carboxamide could result in hydrogen bonding, affecting the compound’s solubility and melting point .Applications De Recherche Scientifique
Antitumor and Antiproliferative Activity
Research has shown that derivatives of benzothiazole, including those substituted with nitro and amino groups, have exhibited significant antitumor and antiproliferative activities. These compounds were evaluated against various cancer cell lines, showing promising results in inhibiting tumor growth and cell proliferation. One study highlights the synthesis of benzothiazole derivatives as potent antitumor agents, demonstrating excellent inhibitory effects on tumor growth in vivo (Yoshida et al., 2005). Another study discusses the antioxidative potential of novel nitro and amino substituted benzimidazole/benzothiazole-2-carboxamides, identifying compounds with significant antiproliferative activity against human cancer cells (Cindrić et al., 2019).
Antimicrobial and Antifungal Effects
Several benzothiazole derivatives have been synthesized and evaluated for their antimicrobial and antifungal effects. Some of these compounds demonstrated more potent activity against pathogenic strains than reference drugs, highlighting their potential as antimicrobial agents. One particular study synthesized N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and found some molecules to exhibit significant growth inhibitory effects against various pathogens, including Gram-positive bacterial strains and Candida strains (Bikobo et al., 2017).
Corrosion Inhibition
Benzothiazole derivatives have also been studied for their corrosion inhibitory effects on metals in aggressive environments. A study exploring benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic solutions demonstrated that these compounds could offer higher inhibition efficiencies and stability against steel corrosion, suggesting their utility in protecting metals from corrosion (Hu et al., 2016).
Mécanisme D'action
Target of Action
Benzothiazole derivatives have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Biochemical Pathways
Benzothiazole derivatives have been associated with a wide variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Admet calculation showed favourable pharmacokinetic profile of synthesized benzothiazole-arylamide compounds .
Result of Action
Some benzothiazole-arylamide compounds exhibited promising activity against staphylococcus aureus, indicating bactericidal activity .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-5-nitro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13N3O4S2/c26-17-7-5-13(11-15(17)22-24-16-3-1-2-4-19(16)31-22)23-21(27)20-10-12-9-14(25(28)29)6-8-18(12)30-20/h1-11,26H,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQQSDBKLNUUEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)C4=CC5=C(S4)C=CC(=C5)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-5-nitro-1-benzothiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (1R*,4R*)-4-[(cyclopropylmethyl)amino]-cyclohexylcarbamate](/img/structure/B2681797.png)

![(E)-4-((6-acetyl-3-(ethoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)amino)-4-oxobut-2-enoic acid](/img/structure/B2681801.png)


![1-Azepanyl[2-(1-azepanyl)-4-methyl-5-pyrimidinyl]methanone](/img/structure/B2681807.png)
![3-(2-Fluorophenyl)-1-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}urea](/img/structure/B2681809.png)





